![molecular formula C20H14BrClN2O6 B4630971 (2-bromo-4-{[1-(3-chloro-2-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4630971.png)
(2-bromo-4-{[1-(3-chloro-2-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid
Overview
Description
The compound belongs to a class of organic chemicals that exhibit a broad range of biological activities and chemical properties due to their complex molecular structures. These structures typically involve halogens, heterocyclic components, and functional groups that contribute to their reactivity and interaction with biological systems.
Synthesis Analysis
Synthesis of complex molecules like this often involves multi-step reactions, starting from simpler precursors. Techniques such as nucleophilic substitution, condensation reactions, and halogenation are commonly employed. For example, the synthesis of triorganotin(IV) derivatives of similar compounds involves several steps, including the use of NMR and Mossbauer spectroscopy for characterization (Baul et al., 2002).
Scientific Research Applications
Synthesis and Structural Characterization
The complex chemistry surrounding brominated and chlorinated phenolic compounds involves various reactions and characterizations, leading to their applications in scientific research. Studies like those conducted by Baul et al. (2002) and Dahiya et al. (2008) have synthesized and characterized triorganotin(IV) complexes and aryloxyacetic acid analogs, respectively, which involve related chemical structures. These works contribute to our understanding of how such compounds can be synthesized, their structural properties, and potential applications in materials science and biology (Baul, Dutta, Rivarola, Butcher, & Smith, 2002); (Dahiya, Pathak, & Kaur, 2008).
Chemical Reactions and Mechanisms
Understanding the chemical reactions, such as bromination and the formation of Schiff bases, plays a crucial role in the broader context of synthetic chemistry. Studies like those by Drewry and Scrowston (1969) and Fuloria, Fuloria, and Gupta (2014) provide insights into bromination reactions and the synthesis of Schiff bases and Thiazolidinone derivatives. These reactions are fundamental for creating compounds with specific properties and applications, illustrating the diverse chemical behavior of brominated and chlorinated compounds (Drewry & Scrowston, 1969); (Fuloria, Fuloria, & Gupta, 2014).
Antimicrobial Applications
The synthesis and evaluation of new chemical compounds for antimicrobial properties is a significant area of research. The work by Fuloria et al. (2014) on the synthesis and antimicrobial profile of newer Schiff bases and Thiazolidinone derivatives exemplifies the potential biomedical applications of brominated and chlorinated compounds. These compounds' structural characteristics and biological activity suggest their potential use in developing new antimicrobial agents (Fuloria, Fuloria, & Gupta, 2014).
Environmental Impact Studies
The environmental fate and impact of chlorinated phenoxy acids, closely related to the compound , have been studied to understand their persistence and transformation in the environment. Research by Murschell and Farmer (2018) on the atmospheric oxidation of chlorinated aromatic herbicides highlights the complex interactions and transformations these compounds undergo in environmental contexts, providing insight into their long-term environmental impacts (Murschell & Farmer, 2018).
properties
IUPAC Name |
2-[2-bromo-4-[(E)-[1-(3-chloro-2-methylphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]phenoxy]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrClN2O6/c1-10-14(22)3-2-4-15(10)24-19(28)12(18(27)23-20(24)29)7-11-5-6-16(13(21)8-11)30-9-17(25)26/h2-8H,9H2,1H3,(H,25,26)(H,23,27,29)/b12-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOBFJNUSDBULTB-KPKJPENVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C(=O)C(=CC3=CC(=C(C=C3)OCC(=O)O)Br)C(=O)NC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)N2C(=O)/C(=C/C3=CC(=C(C=C3)OCC(=O)O)Br)/C(=O)NC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrClN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-bromo-4-[(E)-[1-(3-chloro-2-methylphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]phenoxy]acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



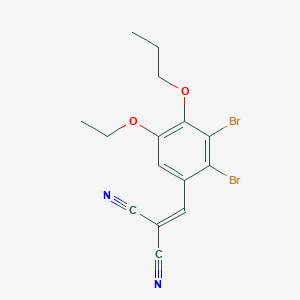
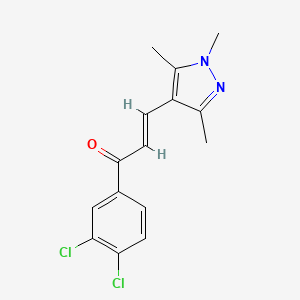
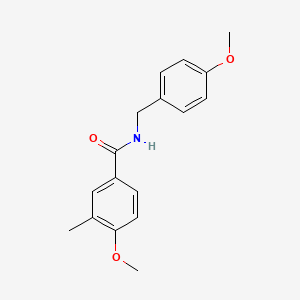
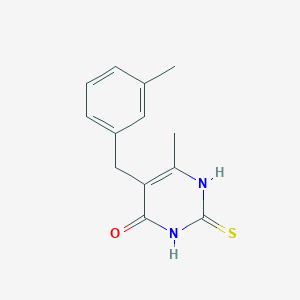
![ethyl 5-methyl-2-({[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B4630923.png)
![6-methyl-2-{[(4-propyl-1-piperazinyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4630939.png)


![N-[2-(2-methylphenoxy)ethyl]-1-naphthamide](/img/structure/B4630955.png)
![4-chloro-5-[(dimethylamino)sulfonyl]-N,N-dimethyl-2-(1-pyrrolidinyl)benzamide](/img/structure/B4630959.png)

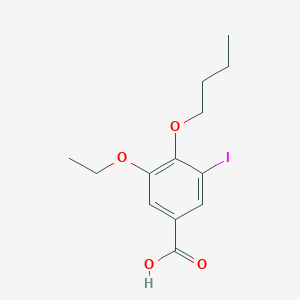
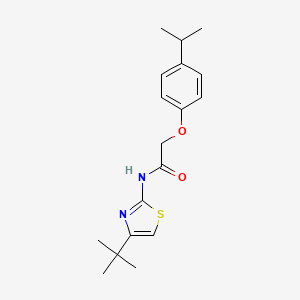
![2-(3,4-dimethylphenyl)-4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-6-methylquinoline](/img/structure/B4630975.png)